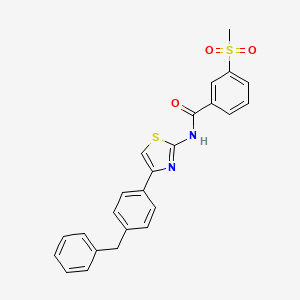

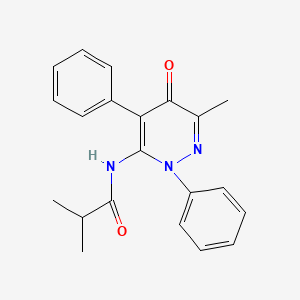

![molecular formula C22H21N3O4 B3297728 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 896274-43-4](/img/structure/B3297728.png)

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Overview

Description

The compound “N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C22H21N3O4 . It is a derivative of indole, a heterocyclic compound, and acetamide .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures are characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a pyrrolidinone ring, and an acetamide group. The indole ring is substituted with a methyl group, and the pyrrolidinone ring is substituted with a methoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and others, are not explicitly mentioned in the available resources .Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include the compound , have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

The anti-inflammatory activity of indole derivatives is another significant area of research . This property could potentially be harnessed in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown potential in cancer treatment . The structural characterization of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, through various spectroscopic techniques and X-ray diffraction, provides a solid foundation for understanding its molecular framework. Furthermore, its documented antitumor activity and interactions with CDK4 protein active site residues offer promising insights into its potential therapeutic applications, particularly in cancer treatment.

Antioxidant Activity

The antioxidant activity of indole derivatives is another promising area of research . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, and indole derivatives could potentially be used to develop new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have also shown antimicrobial activity . This could potentially lead to the development of new antimicrobial drugs, which are increasingly important in the face of growing antibiotic resistance.

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . This opens up another exciting avenue for research and drug development.

Antimalarial Activity

Finally, indole derivatives have demonstrated antimalarial activity . This could potentially lead to the development of new treatments for malaria, a disease that continues to have a significant global impact.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates their function . This can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Future Directions

properties

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-13-20(17-8-3-4-9-18(17)23-13)21(27)22(28)24-14-10-19(26)25(12-14)15-6-5-7-16(11-15)29-2/h3-9,11,14,23H,10,12H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRWSAHGXCQWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B3297645.png)

![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297652.png)

![2,5-dimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297655.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B3297663.png)

![1-[3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3297703.png)

![1-[5-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B3297715.png)

![(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3297721.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3297734.png)